

Molecular weight and formula of 1,3-Dicyclohexylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dicyclohexylpropane

Cat. No.: B3051180

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An In-depth Technical Guide to 1,3-Dicyclohexylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-Dicyclohexylpropane**, including its molecular weight and formula. It also details experimental protocols for its synthesis and analysis, crucial for laboratory applications.

Core Data Presentation

The fundamental quantitative data for **1,3-Dicyclohexylpropane** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₁₅ H ₂₈
Molecular Weight	208.38 g/mol [1]
CAS Number	3178-24-3[1]
IUPAC Name	1,3-Dicyclohexylpropane
Synonyms	Propane, 1,3-dicyclohexyl-
Appearance	Colorless liquid
Density	0.8728 g/cm ³
Melting Point	-17 °C
Boiling Point	291.69 °C
Flash Point	118.1 °C
Refractive Index	1.4736

Molecular Structure

The molecular structure of **1,3-Dicyclohexylpropane** consists of a central three-carbon propane chain linking two cyclohexane rings.

Molecular structure of **1,3-Dicyclohexylpropane**.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1,3-Dicyclohexylpropane** are outlined below. These protocols are foundational for researchers working with this compound.

A primary method for the synthesis of **1,3-Dicyclohexylpropane** is the catalytic hydrogenation of 1,3-diphenylpropane.[2] This process involves the saturation of the aromatic rings to form cyclohexyl groups.

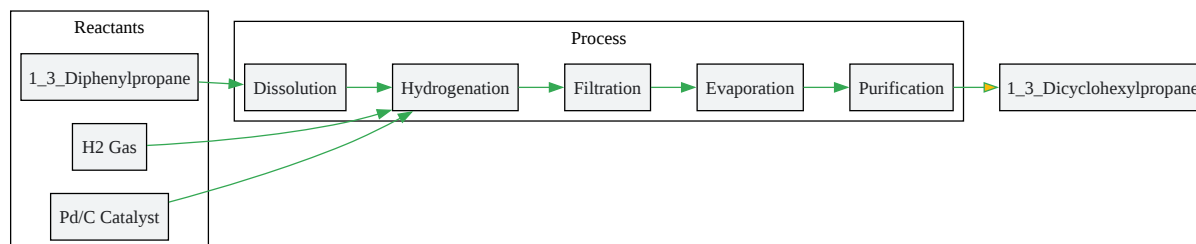
Materials:

- 1,3-Diphenylpropane

- Hydrogen gas (H₂)
- Palladium on carbon (Pd/C) catalyst (5% or 10%)
- Ethanol or a similar suitable solvent
- High-pressure autoclave reactor

Procedure:

- In a high-pressure autoclave, dissolve a known quantity of 1,3-diphenylpropane in ethanol.
- Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight of the substrate.
- Seal the autoclave and purge it with nitrogen gas to remove any air.
- Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).
- Heat the mixture to the reaction temperature (usually between 50-100 °C) with continuous stirring.
- Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **1,3-Dicyclohexylpropane**.
- The crude product can be further purified by vacuum distillation if necessary.



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Workflow for the synthesis of **1,3-Dicyclohexylpropane**.

GC-MS is a powerful technique for the identification and purity assessment of **1,3-Dicyclohexylpropane**.^[1]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms or equivalent)

Sample Preparation:

- Prepare a dilute solution of the **1,3-Dicyclohexylpropane** sample in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is 1 mg/mL.

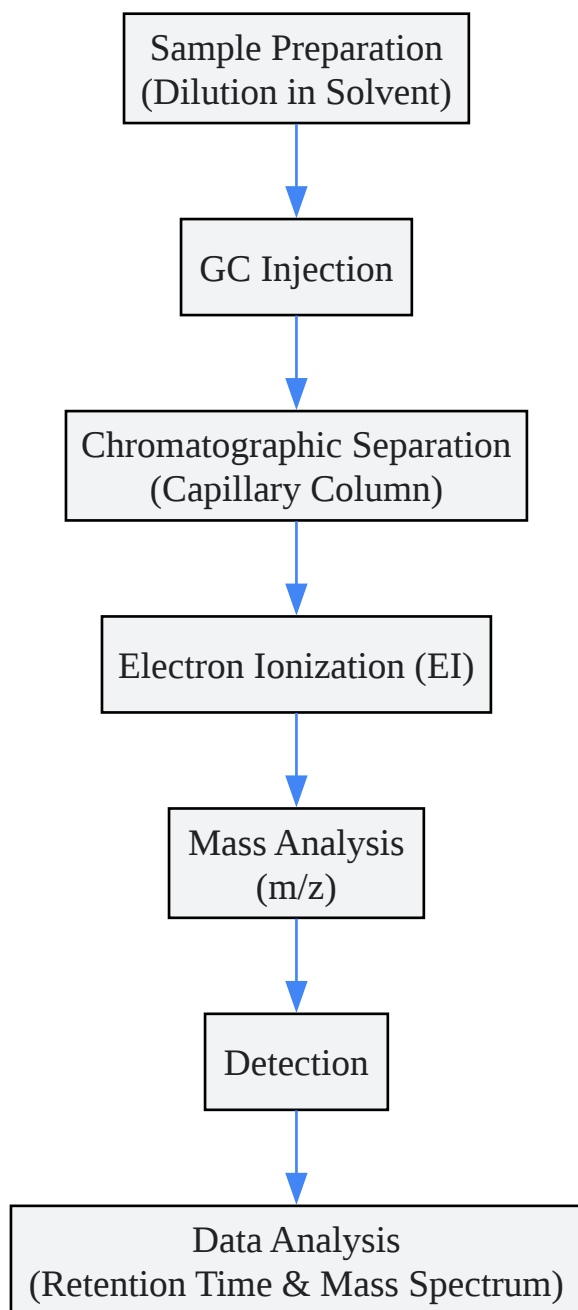
GC-MS Conditions (Typical):

- Injector Temperature: 250 °C
- Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes
- Ramp: Increase to 280 °C at a rate of 10 °C/min
- Final hold: Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Data Analysis:

- The retention time of the peak corresponding to **1,3-Dicyclohexylpropane** is used for identification by comparison with a standard.
- The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation of the structure. The fragmentation pattern will be characteristic of the molecule.



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General workflow for GC-MS analysis.

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References

- 1. 1,3-Dicyclohexylpropane | C₁₅H₂₈ | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dicyclohexylpropane | 3178-24-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1,3-Dicyclohexylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051180#molecular-weight-and-formula-of-1-3-dicyclohexylpropane]

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